2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate
Description
Nomenclature and Classification
The systematic nomenclature of 2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate reflects the complex molecular architecture that defines this chemical entity. According to the International Union of Pure and Applied Chemistry naming conventions, the compound consists of a primary sulfonamide structure modified with specific functional groups that enhance its chemical properties. The nomenclature specifically identifies the 4-hydroxybenzyl amino substituent at the 2-position of the ethanesulfonamide backbone, while the N,N-dimethyl designation indicates tertiary amine functionality within the sulfonamide group. The oxalate designation represents the salt form of the compound, indicating the presence of oxalic acid as a counterion that modifies the compound's physical and chemical characteristics.
The classification of this compound places it firmly within the sulfonamide family, a group of organosulfur compounds characterized by the sulfonyl group connected to an amine group. Sulfonamides constitute a significant class of compounds in organic chemistry, distinguished by their structure containing the functional group R-S(=O)₂-NR₂. This particular derivative represents a sophisticated evolution of basic sulfonamide architecture, incorporating additional functional groups that potentially modify its biological and chemical properties. The hydroxybenzyl component introduces phenolic functionality, while the dimethyl substitution on the nitrogen atom creates steric and electronic effects that influence the compound's overall behavior.
The oxalate salt form represents a common pharmaceutical strategy for improving compound stability, solubility, and handling characteristics. Oxalate, as a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of oxalic acid, serves as an effective counterion for basic nitrogen-containing compounds. This salt formation strategy has been widely employed in pharmaceutical chemistry to optimize the physical properties of active compounds while maintaining their essential chemical characteristics.
Chemical Registry Information and Identifiers
The chemical registry information for this compound provides essential identification parameters that establish its unique position within global chemical databases. The Chemical Abstracts Service number 1332531-24-4 serves as the primary identifier for this specific oxalate salt form, while the free base carries the distinct identifier 1216271-87-2. These registry numbers ensure unambiguous identification across international chemical databases and regulatory systems.
The Simplified Molecular Input Line Entry System representation provides a standardized method for describing the compound's molecular structure in a linear text format. The canonical Simplified Molecular Input Line Entry System for this compound is documented as CN(S(=O)(=O)CCNCc1ccc(cc1)O)C.OC(=O)C(=O)O, which explicitly defines the connectivity of all atoms within the molecular structure. This notation system enables computational analysis and database searching across multiple chemical informatics platforms.
The International Chemical Identifier provides another layer of molecular identification through its hierarchical representation system. The International Chemical Identifier string InChI=1S/C11H18N2O3S.C2H2O4/c1-13(2)17(15,16)8-7-12-9-10-3-5-11(14)6-4-10;3-1(4)2(5)6/h3-6,12,14H,7-9H2,1-2H3;(H,3,4)(H,5,6) encodes the complete molecular structure including stereochemistry and connectivity information. The corresponding International Chemical Identifier Key IKRQDHBMLGWZFH-UHFFFAOYSA-N provides a shortened, hash-based identifier that facilitates rapid database searching and cross-referencing.
Historical Context in Sulfonamide Chemistry
The historical development of sulfonamide chemistry provides crucial context for understanding the significance of this compound within the broader landscape of medicinal chemistry. Sulfonamide drugs emerged as the first broadly effective antibacterials to be used systemically, fundamentally paving the way for the antibiotic revolution in medicine. The discovery of Prontosil by Gerhard Domagk in the 1930s marked a pivotal moment in pharmaceutical history, introducing the concept that synthetic compounds could effectively combat bacterial infections.
Gerhard Domagk's groundbreaking work at Bayer led to the development of Prontosil, which became the first sulfonamide drug to demonstrate significant antibacterial activity in living systems. The discovery process involved systematic testing of hundreds of chemical compounds related to azo dyes, ultimately leading to the identification of KL 730, later named Prontosil rubrum. This compound showed remarkable antibacterial effects on diseased laboratory mice and represented a fundamental breakthrough in the treatment of bacterial infections. Domagk's approach emphasized testing drugs in living systems rather than relying solely on in vitro studies, a methodology that proved crucial for identifying the therapeutic potential of sulfonamides.
The therapeutic success of early sulfonamides established the foundation for extensive chemical modifications and structural optimizations that continue to this day. The general structure of sulfonamides, characterized by the R-SO₂NR'R" framework, has proven remarkably versatile for incorporating diverse functional groups that modulate biological activity. This structural plasticity has enabled chemists to develop sulfonamide derivatives with enhanced selectivity, improved pharmacological properties, and reduced adverse effects.
Modern sulfonamide chemistry has evolved far beyond its antibacterial origins to encompass a wide range of therapeutic applications. Contemporary sulfonamide-containing compounds serve as carbonic anhydrase inhibitors, diuretics, antidiabetic agents, and anti-inflammatory drugs. The continued development of novel sulfonamide derivatives reflects the enduring value of this chemical scaffold in drug discovery, with recent Food and Drug Administration approvals demonstrating ongoing innovation in sulfonamide-based therapeutics.
Significance in Chemical Research
The significance of this compound in contemporary chemical research stems from its sophisticated molecular architecture that incorporates multiple functional elements of proven pharmaceutical relevance. The compound represents a convergence of established sulfonamide chemistry with modern molecular design principles, creating opportunities for investigating structure-activity relationships and exploring novel applications. Research interest in this compound reflects the broader recognition that sulfonamides constitute a versatile and promising scaffold in drug discovery, demonstrating various biological activities and therapeutic applications.
The structural complexity of this compound provides multiple sites for potential biological interactions, making it an attractive target for mechanistic studies and pharmacological investigations. The hydroxybenzyl moiety introduces phenolic functionality that may participate in hydrogen bonding interactions with biological targets, while the dimethylethanesulfonamide component provides the core sulfonamide pharmacophore known for diverse biological activities. The oxalate salt formation adds another dimension to the compound's properties, potentially influencing its solubility, stability, and bioavailability characteristics.
Contemporary research methodologies have enabled detailed characterization of this compound's chemical properties through advanced analytical techniques. The availability of comprehensive spectroscopic data, computational modeling capabilities, and high-resolution structural analysis tools has facilitated thorough investigation of the compound's molecular behavior. These analytical capabilities support rational drug design approaches that leverage detailed understanding of molecular structure to predict and optimize biological activity.
The compound's position within the broader context of sulfonamide research reflects ongoing efforts to identify novel therapeutic agents with improved efficacy and reduced side effects. Sulfonamides have emerged as a versatile platform for addressing multiple diseases, including viral infections, cancer, inflammatory diseases, and cardiovascular disorders. The systematic exploration of sulfonamide derivatives like this compound contributes to this expanding knowledge base and supports the development of next-generation therapeutic agents.
The integration of traditional sulfonamide chemistry with contemporary molecular design strategies exemplifies the evolution of pharmaceutical research toward more sophisticated and targeted approaches. The compound's complex structure enables investigation of multiple pharmacological mechanisms, including carbonic anhydrase inhibition, enzyme modulation, and receptor interactions. This multifaceted potential positions the compound as a valuable research tool for exploring diverse biological pathways and therapeutic targets.
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)methylamino]-N,N-dimethylethanesulfonamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S.C2H2O4/c1-13(2)17(15,16)8-7-12-9-10-3-5-11(14)6-4-10;3-1(4)2(5)6/h3-6,12,14H,7-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRQDHBMLGWZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNCC1=CC=C(C=C1)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate typically involves the reaction of 4-hydroxybenzylamine with N,N-dimethylethanesulfonamide in the presence of an appropriate catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate undergoes various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced sulfonamide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group can form hydrogen bonds with active sites, while the sulfonamide moiety can interact with other functional groups, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and related sulfonamide derivatives:
Key Observations:
- Functional Groups: The target compound’s 4-hydroxybenzylamino group distinguishes it from analogs like Tauromustine (chloroethyl-nitrosoamino) and 2-amino-N,N-dimethylethanesulfonamide hydrochloride (simple primary amine). This group may confer unique hydrogen-bonding capabilities, influencing target specificity .
- Salt Form: The oxalate counterion likely enhances solubility compared to the hydrochloride salt in , which is critical for bioavailability in drug formulations .
Biological Activity
2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate, also known by its CAS number 1332531-24-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure includes a sulfonamide group, which is known for various pharmacological properties, including antibacterial and diuretic effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
- Molecular Formula : C₁₃H₂₀N₂O₇S
- Molecular Weight : 320.37 g/mol
- CAS Number : 1332531-24-4
- MDL Number : MFCD13857409
The biological activity of this compound can be attributed to its structural components. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical in the synthesis of folate in bacteria. This inhibition leads to bacteriostatic effects against a range of pathogens.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study 1: Antimicrobial Efficacy
A study conducted by Murru et al. highlighted the effectiveness of sulfonamide derivatives in treating infections caused by resistant strains of bacteria. The study demonstrated that compounds similar to this compound exhibited a significant reduction in bacterial load in vitro.
Case Study 2: Oxalate Metabolism
Another significant aspect of this compound is its relationship with oxalate metabolism. Research has shown that certain lactic acid bacteria can metabolize oxalates effectively, which is crucial for preventing conditions such as kidney stones. The potential use of this compound in conjunction with probiotics was explored by Karamad et al., where Lactobacillus strains were found to degrade oxalates significantly.
Biological Activity Overview
| Activity Type | Effect | Details |
|---|---|---|
| Antibacterial | Effective against resistant strains | Inhibition of bacterial growth |
| Oxalate degradation | Potential for metabolic support | Enhances breakdown of oxalates by probiotics |
| Diuretic effects | Possible influence on urinary output | Similar compounds have shown diuretic properties |
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Use factorial designs to assess variables like reaction temperature, solvent polarity, and catalyst loading. Central Composite Designs (CCD) can optimize yield and purity while reducing experimental runs . Pre-screen reaction conditions using quantum chemical calculations to identify energetically favorable pathways, as demonstrated by ICReDD’s computational-experimental feedback loop .
Q. Which spectroscopic techniques are most effective for structural confirmation?
Combine 1H/13C NMR to verify the sulfonamide backbone and oxalate counterion integration. FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular mass and fragmentation patterns. Cross-reference with NIST solubility and crystallinity data for validation .
Q. How does the oxalate counterion influence solubility and stability?
Oxalate salts typically enhance crystallinity but reduce aqueous solubility compared to free bases. Compare solubility parameters (e.g., Hansen solubility coefficients) with analogous sulfonamide-oxalate systems. Stability studies under varying pH (2–10) and temperature (4–40°C) can identify degradation pathways, such as hydrolysis of the sulfonamide bond .
Q. What are the key considerations for biological activity screening in vitro?
Use dose-response assays (e.g., IC50 determination) to evaluate inhibitory effects on target enzymes. Include controls for oxalate interference (e.g., calcium chelation in enzymatic assays). Validate cell membrane permeability via logP calculations and Caco-2 monolayer models .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
Implement Quality by Design (QbD) principles, monitoring critical quality attributes (CQAs) like particle size and polymorphism. Use Process Analytical Technology (PAT) tools (e.g., in-line Raman spectroscopy) for real-time reaction monitoring .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis efficiency?
Apply density functional theory (DFT) to model transition states and identify low-energy pathways. ICReDD’s approach combines quantum mechanics with machine learning to prioritize reagents (e.g., selective catalysts for sulfonamide bond formation) and reduce optimization time by >50% .
Q. What reaction mechanisms govern the sulfonamide group’s nucleophilic substitution?
Investigate via isotopic labeling (e.g., 18O in sulfonamide hydrolysis) and kinetic isotope effects (KIE). Compare with structurally similar compounds (e.g., N-substituted benzenesulfonamides) to determine if the mechanism follows SN1 (solvent-assisted) or SN2 (concerted) pathways .
Q. How should researchers address contradictions in biological activity data across studies?
Conduct meta-analysis with standardized protocols (e.g., fixed assay conditions). Use multivariate regression to isolate confounding variables (e.g., solvent DMSO’s effect on oxalate solubility). Validate outliers via orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .
Q. What strategies enable selective coordination of this compound with metal ions?
Explore macrocyclic template effects by introducing chelating groups (e.g., hydroxybenzyl amines). Study stability constants with lanthanides/actinides using potentiometric titrations. Compare coordination modes (monodentate vs. bidentate) via X-ray crystallography .
Q. How can in vitro models better predict in vivo pharmacokinetics?
Integrate physiologically based pharmacokinetic (PBPK) modeling with microfluidic organ-on-chip systems. Measure protein binding affinity (e.g., serum albumin) and metabolic stability in hepatocyte co-cultures. Cross-validate with in silico ADMET predictions .
Methodological Notes
- Data Contradiction Analysis : Use hierarchical clustering to group discrepant results by experimental parameters (e.g., buffer ionic strength) and apply Bayesian statistics to weight high-quality datasets .
- Safety Protocols : Adhere to OSHA guidelines for sulfonamide handling, including fume hood use and PPE (nitrile gloves, lab coats) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
